2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
MBIZSSCBPBRSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acid Precursors
The starting point is often an amino acid such as L-serine or L-aspartic acid, which is protected at the amino group using Boc anhydride or di-tert-butyl dicarbonate under basic conditions. This step ensures the amine is masked during subsequent transformations.
- Typical conditions: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate in solvents such as dioxane or water.
- Outcome: Formation of Boc-protected amino acid esters or acids with high yield and purity.
Purification Techniques
Purification is crucial to isolate the target compound free from impurities, unreacted starting materials, and side products.
- Common solvents for purification include isopropyl acetate, cyclohexane, ethyl acetate, and hexane.
- Crystallization or recrystallization is often employed, sometimes involving cooling to temperatures between -5 °C to 30 °C to induce precipitation of pure product.
- Chromatographic methods such as silica gel column chromatography with hexane/ethyl acetate mixtures are also used to achieve high purity.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dioxane/water | Boc-protected amino acid (high yield) |
| 2 | Activation of β-hydroxyl | Mesyl chloride or tosyl chloride, base (e.g., triethylamine) | Formation of mesylate/tosylate intermediate |
| 3 | Nucleophilic substitution | Morpholine, solvent (e.g., DMF or DCM), mild heating | Boc-protected morpholine amino acid derivative (moderate to high yield) |
| 4 | Purification | Recrystallization or chromatography | Pure 2-{[(tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid |
Comparative Analysis of Preparation Methods
Research Data and Observations
- The Ag(I)-catalyzed cyclization method yields Boc-protected 2-methylene morpholines in 75–88% yield with high regioselectivity and stereochemical retention.
- Purification using isopropyl acetate and cyclohexane at controlled temperatures (-5 °C to 30 °C) improves crystallinity and purity, reducing impurities significantly.
- The use of organic bases such as triethylamine or diisopropylethylamine during coupling steps optimizes reaction rates and yields.
- Solvent choice is critical; polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for substitution and cyclization reactions due to solubility and reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: Used in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through a series of steps, including protonation, silylation, and decarboxylation . This process releases the free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₃H₂₃NO₅ (approximate; variations exist depending on stereochemistry and substituents) .
- Molecular Weight : ~273.33–373.36 g/mol (dependent on functional groups) .
- Functional Groups: Tert-butoxycarbonyl (Boc): A protective group for amines, acid-labile, enhancing solubility in organic solvents . Morpholin-4-yl: A six-membered ring containing one oxygen and one nitrogen atom, contributing to polarity and hydrogen-bonding capacity . Propanoic Acid Backbone: Enables conjugation or further derivatization via the carboxylic acid group .
Key Properties :
- Purity : Typically ≥95% .
- Applications : Used in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules due to its dual functionalization (Boc-protected amine and morpholine moiety) .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of structurally related compounds, emphasizing molecular features, stability, and applications:
Functional Group and Stability Comparison
Boc vs. Fmoc :
Morpholine vs. Oxan-4-yl (Tetrahydropyran) :
Halogenated Aromatic Substitutents :
- Chlorine and fluorine in 3-chloro-4-fluorophenyl analogs increase metabolic stability and binding affinity in medicinal chemistry .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H19N3O4
- Molecular Weight : 245.29 g/mol
This compound functions primarily as an amino acid derivative, which can influence various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as a modulator of enzymes involved in metabolic pathways, particularly those related to inflammation and immune response.
- Receptor Interaction : It interacts with specific receptors, potentially influencing signaling pathways related to pain and inflammation.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing a β-amino acid moiety have been noted for their ability to inhibit neuraminidase, an enzyme critical for viral replication. The compound's structural features may enhance its efficacy against viral pathogens.
Antimicrobial Properties
Research indicates that derivatives of morpholine-containing compounds exhibit antimicrobial activity. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of similar compounds. For example, compounds with morpholine groups have been shown to reduce edema and inflammatory markers in animal models.
Data Tables
| Activity Type | IC50 (μM) | Reference |
|---|---|---|
| Neuraminidase Inhibition | 50 | |
| Antimicrobial Activity | 6 - 8 | |
| Anti-inflammatory (TNFα production) | Not specified |
Case Studies
-
Neuraminidase Inhibition
- A study evaluated the neuraminidase inhibitory activity of various β-amino acid derivatives, including those similar to this compound. The results indicated that modifications in the structure could significantly enhance inhibitory potency.
-
Anti-inflammatory Studies
- Another research focused on the anti-inflammatory effects of morpholine derivatives in carrageenan-induced paw edema models. The findings suggested that these compounds could effectively reduce inflammation comparable to established anti-inflammatory drugs like tacrolimus.
Q & A
Basic Question: What are the standard synthetic routes and critical purification methods for 2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Reaction of the primary amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .
- Morpholine Incorporation : Coupling the intermediate with morpholine via nucleophilic substitution or amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC (C18 columns, acetonitrile/water with 0.1% TFA) to isolate the final product .
- Critical Factors : Reaction temperature (0–25°C), anhydrous conditions for Boc protection, and pH control during aqueous workup to prevent premature deprotection .
Basic Question: How does the Boc-protecting group influence the compound’s reactivity in peptide synthesis?
Methodological Answer:
The tert-butoxycarbonyl (Boc) group:
- Stabilizes the Amine : Prevents undesired side reactions (e.g., acylation or oxidation) during peptide elongation .
- Deprotection Specificity : Removed under mild acidic conditions (e.g., TFA/DCM) without affecting acid-labile morpholine or propanoic acid functionalities .
- Compatibility : Enables orthogonal protection strategies when combined with Fmoc or benzyl groups in multi-step syntheses .
Advanced Question: How can researchers resolve contradictions in reported chiral purity across synthetic protocols?
Methodological Answer:
Discrepancies in enantiomeric excess (ee) arise from:
- Stereochemical Drift : Racemization during prolonged reaction times or elevated temperatures. Mitigated by using low-temperature conditions (0–4°C) and chiral auxiliaries .
- Analytical Validation : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy to confirm ee >98% .
- Synthetic Route Comparison : Evaluate Boc-deprotection efficiency (e.g., TFA vs. HCl in dioxane) to minimize epimerization .
Advanced Question: What strategies optimize solubility for in vitro biological assays?
Methodological Answer:
The morpholine group enhances aqueous solubility, but further optimization may involve:
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain solubility in buffer systems .
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .
- Sonication : Briefly sonicate (30–60 sec, 37°C) to disrupt aggregates in stock solutions .
Advanced Question: How do researchers evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40°C, 75% RH) monitored via HPLC to assess Boc group integrity .
- pH Sensitivity : Incubate in buffers (pH 2–9) and quantify decomposition by LC-MS. Boc groups degrade rapidly below pH 3 .
- Long-Term Storage : Store lyophilized at -80°C (<6 months) or in DMSO at -20°C (<1 month) to prevent hydrolysis .
Advanced Question: What methodologies are used to study structure-activity relationships (SAR) with analogs of this compound?
Methodological Answer:
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine; modify the Boc group to Fmoc or Alloc for comparative studies .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular uptake studies using fluorescent labeling .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., morpholine’s H-bonding capacity) with target binding affinity .
Advanced Question: How to address contradictory biological activity data reported in different studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Validate compound purity (>98% by HPLC) and chiral integrity before testing .
- Assay Conditions : Standardize buffer composition (e.g., ionic strength, serum content) to minimize nonspecific interactions .
- Target Selectivity : Perform counter-screening against related enzymes (e.g., PDE vs. kinase families) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
